![molecular formula C21H20O6 B2470047 propyl 4-[(7-methoxy-2-methyl-4-oxo-4H-chromen-3-yl)oxy]benzoate CAS No. 858766-10-6](/img/structure/B2470047.png)

propyl 4-[(7-methoxy-2-methyl-4-oxo-4H-chromen-3-yl)oxy]benzoate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

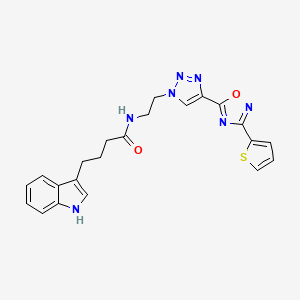

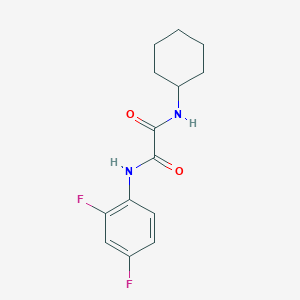

“Propyl 4-[(7-methoxy-2-methyl-4-oxo-4H-chromen-3-yl)oxy]benzoate” is a chemical compound. The molecule contains a total of 49 bonds. There are 29 non-H bonds, 15 multiple bonds, 7 rotatable bonds, 3 double bonds, 12 aromatic bonds, 3 six-membered rings, 1 ten-membered ring, 1 aromatic ester, 1 aromatic ketone, and 3 aromatic ethers .

Molecular Structure Analysis

The molecular structure of “this compound” is complex, with multiple functional groups. It includes a chromene ring, which is a heterocyclic compound, and an ester group .Scientific Research Applications

Antimicrobial Activity

A series of compounds synthesized from 7-methoxy-3-phenyl-4-(3-piperizin-1-yl-propaxy)chromen-2-one, related to the chemical structure of interest, have shown significant antibacterial and antifungal activities. These compounds were evaluated through in vitro antimicrobial activity tests and demonstrated inhibitory potency comparable to standards. The study utilized structure-based investigations, including docking studies with oxidoreductase protein organisms, to correlate the experimental inhibitory potency with molecular interactions (Mandala et al., 2013).

Herbicide Development

Research into ZJ0273, a compound closely related to propyl 4-[(7-methoxy-2-methyl-4-oxo-4H-chromen-3-yl)oxy]benzoate, has contributed significantly to herbicide development. This compound is a broad-spectrum herbicidal ingredient utilized for weed control in oilseed rape in China. Studies have focused on synthesizing labeled versions of ZJ0273 for use as radiotracers in investigating the metabolism, mode of action, environmental behavior, and fate of this herbicide (Yang et al., 2008).

Photopolymerization

Another study introduced a new compound bearing a chromophore group directly linked to the aminoxyl function, proposing its use as a photoiniferter. This compound, related to the structure of interest through its chromenone component, undergoes decomposition under UV irradiation to generate radicals. The study noted drastic changes in the photophysical or photochemical properties of the starting chromophore, highlighting its potential in nitroxide-mediated photopolymerization (Guillaneuf et al., 2010).

Heterocyclic Synthesis

Research demonstrated a unique process utilizing phenolic oxidation to synthesize 8a-methoxy-2H,6H-chromen-6-ones and corresponding 2H-chromenes. This process represents a novel heterocyclic synthesis method where the heteroatom is introduced from a side chain rather than being initially attached to a benzene ring. The synthesized compounds are derived from (Z)-1-hydroxy-3-(3′-hydroxyphenyl)prop-2-enes, showcasing a methodology relevant to the chemical structure (Pelter et al., 1997).

properties

IUPAC Name |

propyl 4-(7-methoxy-2-methyl-4-oxochromen-3-yl)oxybenzoate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H20O6/c1-4-11-25-21(23)14-5-7-15(8-6-14)27-20-13(2)26-18-12-16(24-3)9-10-17(18)19(20)22/h5-10,12H,4,11H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KIUCFAZTMXXADL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCOC(=O)C1=CC=C(C=C1)OC2=C(OC3=C(C2=O)C=CC(=C3)OC)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H20O6 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

368.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2,5-dimethyl-N-(6-(methylthio)benzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)furan-3-carboxamide hydrochloride](/img/structure/B2469964.png)

![1,3-Dimethyl-5-[2-(4-methylpiperidin-1-yl)-2-oxoethyl]sulfanylpyrido[2,3-d]pyrimidine-2,4-dione](/img/structure/B2469965.png)

![1-(3-Chloro-2-methylphenyl)-3-[4-[(6,7-dimethoxy-3,4-dihydroisoquinolin-1-yl)methyl]phenyl]urea](/img/structure/B2469966.png)

![methyl 3-carbamoyl-2-(cyclohexanecarboxamido)-4,5-dihydrothieno[2,3-c]pyridine-6(7H)-carboxylate](/img/structure/B2469967.png)

![1-(2-Chlorophenyl)-3-[(2-methyl-5-pyridin-4-ylpyrazol-3-yl)methyl]urea](/img/structure/B2469974.png)

![N-(2-(benzo[d][1,3]dioxol-5-yl)-2-hydroxypropyl)-2-(benzylthio)acetamide](/img/structure/B2469976.png)

![3-(benzo[d]thiazol-2-yl)-6-ethyl-7-hydroxy-8-((2-methylpiperidin-1-yl)methyl)-4H-chromen-4-one](/img/structure/B2469984.png)

![(1S,3S,5S)-6-[(2-Methylpropan-2-yl)oxycarbonyl]-6-azabicyclo[3.2.1]octane-3-carboxylic acid](/img/structure/B2469987.png)